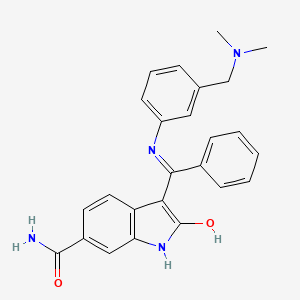

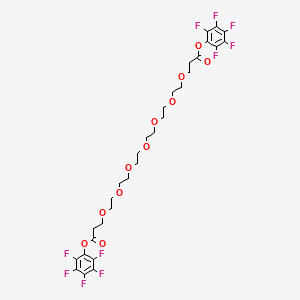

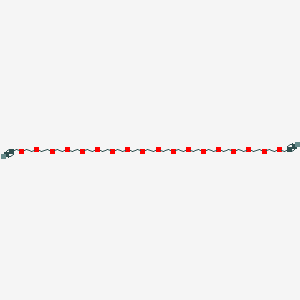

![molecular formula C26H26F6N4O3 B606267 (2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide CAS No. 1401066-79-2](/img/structure/B606267.png)

(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide

Vue d'ensemble

Description

Osugacestat, également connu sous le nom de BMS-906024, est un puissant inhibiteur de la gamma-sécrétase. La gamma-sécrétase est un complexe enzymatique qui joue un rôle crucial dans l'activation des récepteurs NOTCH, qui sont impliqués dans divers processus cellulaires, y compris la différenciation cellulaire, la prolifération et l'apoptose. Osugacestat a montré une activité antitumorale significative dans des modèles précliniques de cancer et est étudié pour ses applications thérapeutiques potentielles dans diverses tumeurs malignes, notamment le carcinome adénoïde kystique et la leucémie lymphoblastique .

Méthodes De Préparation

La synthèse d'Osugacestat implique plusieurs étapes, en commençant par la préparation de l'intermédiaire clé, un dérivé de la benzodiazépine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzodiazépinique : Cela implique la cyclisation d'un précurseur approprié pour former le système cyclique de la benzodiazépine.

Introduction des groupes trifluoropropyle : Cette étape implique l'addition de groupes trifluoropropyle au noyau benzodiazépinique.

Formation de la partie succinamide : La dernière étape implique le couplage de l'intermédiaire benzodiazépinique avec un dérivé de succinamide pour former Osugacestat.

Les méthodes de production industrielle d'Osugacestat ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté, ainsi que le développement de conditions de réaction évolutives.

Analyse Des Réactions Chimiques

Osugacestat subit diverses réactions chimiques, notamment :

Oxydation : Osugacestat peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : Osugacestat peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Osugacestat a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Osugacestat est étudié pour son potentiel à inhiber la croissance de divers cancers, notamment le carcinome adénoïde kystique et la leucémie lymphoblastique. .

Biologie : Le composé est utilisé pour étudier le rôle de la signalisation NOTCH dans les processus cellulaires, car il inhibe efficacement l'activation des récepteurs NOTCH.

Médecine : Osugacestat est exploré comme un agent thérapeutique potentiel pour les maladies impliquant une signalisation NOTCH aberrante, comme certains types de cancer.

Mécanisme d'action

Osugacestat exerce ses effets en inhibant la gamma-sécrétase, un complexe enzymatique responsable de l'activation des récepteurs NOTCH. En empêchant le clivage et l'activation des récepteurs NOTCH, Osugacestat perturbe les voies de signalisation NOTCH, qui sont impliquées dans la différenciation cellulaire, la prolifération et la survie. Cette inhibition conduit à la suppression de la croissance tumorale et de la prolifération dans les cancers qui dépendent de la signalisation NOTCH pour leur progression .

Applications De Recherche Scientifique

Osugacestat has several scientific research applications, including:

Cancer Research: Osugacestat is being investigated for its potential to inhibit the growth of various cancers, including adenoid cystic carcinoma and lymphoblastic leukemia. .

Biology: The compound is used to study the role of NOTCH signaling in cellular processes, as it effectively inhibits the activation of NOTCH receptors.

Medicine: Osugacestat is being explored as a potential therapeutic agent for diseases involving aberrant NOTCH signaling, such as certain types of cancer.

Mécanisme D'action

Osugacestat exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the activation of NOTCH receptors. By preventing the cleavage and activation of NOTCH receptors, Osugacestat disrupts NOTCH signaling pathways, which are involved in cell differentiation, proliferation, and survival. This inhibition leads to the suppression of tumor growth and proliferation in cancers that rely on NOTCH signaling for their progression .

Comparaison Avec Des Composés Similaires

Osugacestat est unique parmi les inhibiteurs de la gamma-sécrétase en raison de son inhibition puissante et sélective des quatre récepteurs NOTCH (NOTCH1, NOTCH2, NOTCH3 et NOTCH4). Des composés similaires comprennent :

Nirogacestat : Un autre inhibiteur de la gamma-sécrétase avec des mécanismes d'action similaires mais une structure chimique différente.

Demcizumab : Un anticorps monoclonal anti-DLL4 qui cible également la voie de signalisation NOTCH mais par un mécanisme différent.

E2012 : Un modulateur de la gamma-sécrétase qui cible la maladie d'Alzheimer en réduisant les niveaux d'amyloïde bêta

L'activité à large spectre d'Osugacestat contre tous les récepteurs NOTCH et ses effets antitumoraux puissants en font un candidat prometteur pour la recherche et le développement supplémentaires en oncologie .

Propriétés

IUPAC Name |

(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOUDDAETNMCBW-GSHUGGBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161234 | |

| Record name | BMS-906024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401066-79-2 | |

| Record name | BMS 906024 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401066-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osugacestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401066792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osugacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-906024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSUGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRL23N424R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

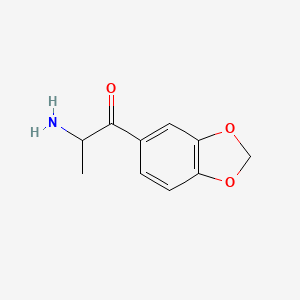

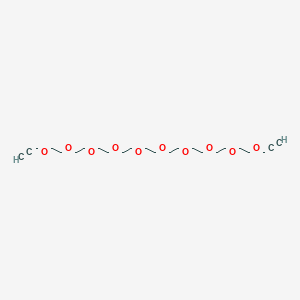

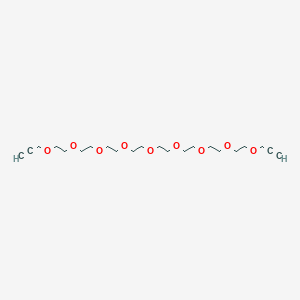

![3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea](/img/structure/B606195.png)